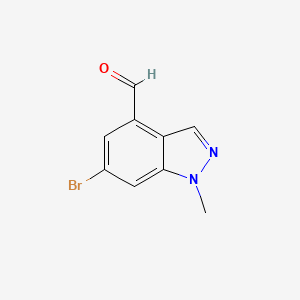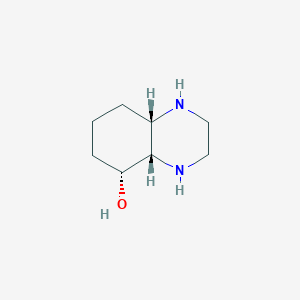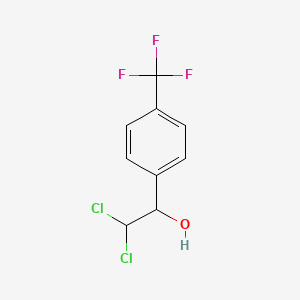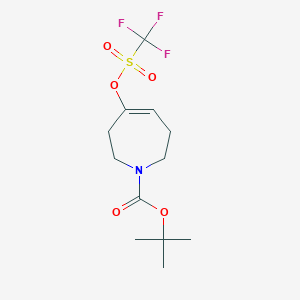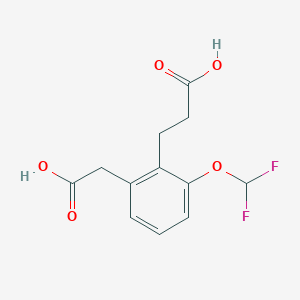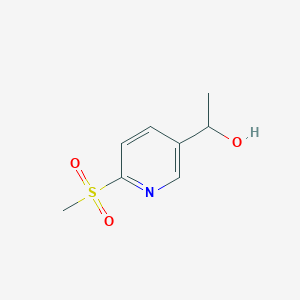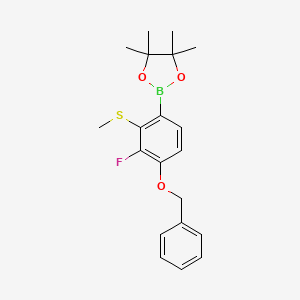
2-(4-(Benzyloxy)-3-fluoro-2-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(Benzyloxy)-3-fluoro-2-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions This compound features a benzyloxy group, a fluorine atom, and a methylthio group attached to a phenyl ring, which is further connected to a dioxaborolane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Benzyloxy)-3-fluoro-2-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:
Formation of the Phenyl Ring Substituents: The starting material, 4-(benzyloxy)-3-fluoro-2-(methylthio)phenol, can be synthesized through a series of reactions including halogenation, methylation, and etherification.
Boronic Ester Formation: The phenyl ring with the desired substituents is then reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base, such as potassium carbonate, to form the boronic ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-(Benzyloxy)-3-fluoro-2-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzyloxy group can be reduced to a benzyl alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
2-(4-(Benzyloxy)-3-fluoro-2-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: Used as a building block in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Potential use in the synthesis of biologically active molecules, such as enzyme inhibitors or receptor modulators.
Medicine: Could be explored for the development of new pharmaceuticals, particularly in the design of boron-containing drugs.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mécanisme D'action
The mechanism of action of 2-(4-(Benzyloxy)-3-fluoro-2-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom in the dioxaborolane moiety forms a complex with a palladium catalyst, facilitating the transfer of the phenyl group to a suitable electrophile. This process involves the formation of a palladium-boron intermediate, followed by transmetalation and reductive elimination steps.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid: Lacks the benzyloxy, fluoro, and methylthio substituents, making it less versatile in certain synthetic applications.
4-(Benzyloxy)phenylboronic Acid: Similar structure but without the fluoro and methylthio groups, leading to different reactivity and applications.
3-Fluoro-4-(methylthio)phenylboronic Acid: Contains the fluoro and methylthio groups but lacks the benzyloxy group, affecting its overall properties.
Uniqueness
2-(4-(Benzyloxy)-3-fluoro-2-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the combination of its substituents, which provide a balance of electronic and steric effects. This makes it a valuable intermediate in organic synthesis, particularly for creating complex molecules with specific functional groups.
Propriétés
Formule moléculaire |
C20H24BFO3S |
|---|---|
Poids moléculaire |
374.3 g/mol |
Nom IUPAC |
2-(3-fluoro-2-methylsulfanyl-4-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C20H24BFO3S/c1-19(2)20(3,4)25-21(24-19)15-11-12-16(17(22)18(15)26-5)23-13-14-9-7-6-8-10-14/h6-12H,13H2,1-5H3 |
Clé InChI |
ZCNNHBXLQGXLEJ-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)OCC3=CC=CC=C3)F)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



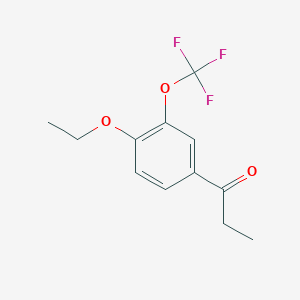
![4-(2,5-dioxopyrrolidin-1-yl)-N-[3-(2-ethoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B14036506.png)
